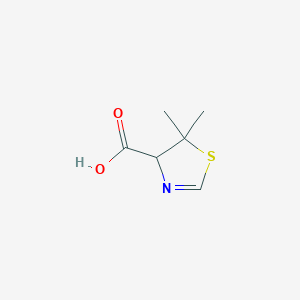
5,5-Dimethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolecarboxylicacid,4,5-dihydro-5,5-dimethyl-(9CI) is a heterocyclic organic compound with the molecular formula C6H9NO2S. It is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Méthodes De Préparation
The synthesis of 4-Thiazolecarboxylicacid,4,5-dihydro-5,5-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thiazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
4-Thiazolecarboxylicacid,4,5-dihydro-5,5-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.
Applications De Recherche Scientifique
4-Thiazolecarboxylicacid,4,5-dihydro-5,5-dimethyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-Thiazolecarboxylicacid,4,5-dihydro-5,5-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Thiazolecarboxylicacid,4,5-dihydro-5,5-dimethyl-(9CI) can be compared with other thiazole derivatives, such as:
Thiazole: The parent compound with a simpler structure.
2-Aminothiazole: A derivative with an amino group at the 2-position.
Propriétés
Numéro CAS |
740742-98-7 |
|---|---|
Formule moléculaire |
C6H9NO2S |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO2S/c1-6(2)4(5(8)9)7-3-10-6/h3-4H,1-2H3,(H,8,9) |
Clé InChI |
XDVGRAMYSBFGIA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N=CS1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid](/img/structure/B13771330.png)

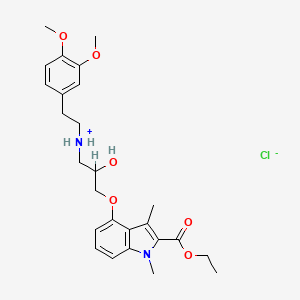
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)
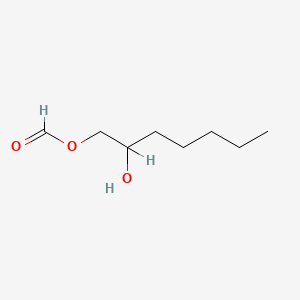
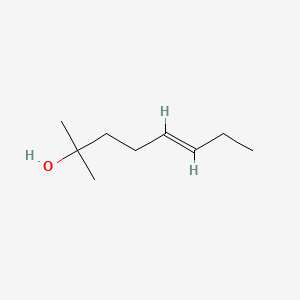


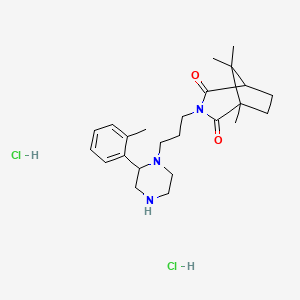


![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
